![molecular formula C13H7Cl3N2O2 B12084371 2-Chloro-3-[({[(2,3-dichlorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B12084371.png)
2-Chloro-3-[({[(2,3-dichlorophenyl)methylene]amino}oxy)carbonyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 2,3-dichloro-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime is an organic compound that belongs to the class of oxime esters It is characterized by the presence of a benzaldehyde moiety substituted with two chlorine atoms at the 2 and 3 positions, and an oxime ester linkage to a 2-chloro-3-pyridinyl carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2,3-dichloro-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime typically involves the reaction of 2,3-dichlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then reacted with 2-chloro-3-pyridinecarbonyl chloride in the presence of a base, such as triethylamine, to yield the desired oxime ester .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalytic systems to facilitate the reactions.
化学反応の分析
Types of Reactions
Benzaldehyde, 2,3-dichloro-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile derivatives.
Reduction: The oxime group can be reduced to form amine derivatives.
Substitution: The chlorine atoms on the benzaldehyde moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of benzonitrile derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of substituted benzaldehyde derivatives.
科学的研究の応用
Benzaldehyde, 2,3-dichloro-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzaldehyde, 2,3-dichloro-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime involves its interaction with specific molecular targets. The oxime ester linkage can undergo hydrolysis to release the active components, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Benzaldehyde oxime: A simpler oxime derivative with similar reactivity but lacking the additional chlorine and pyridine substituents.
Pyriproxyfen derivatives: Compounds with similar oxime ester linkages used in insecticidal applications.
Uniqueness
Benzaldehyde, 2,3-dichloro-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime is unique due to the presence of both the dichlorobenzaldehyde and chloropyridine moieties, which confer distinct chemical and biological properties
特性
分子式 |
C13H7Cl3N2O2 |
|---|---|
分子量 |
329.6 g/mol |
IUPAC名 |
[(E)-(2,3-dichlorophenyl)methylideneamino] 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C13H7Cl3N2O2/c14-10-5-1-3-8(11(10)15)7-18-20-13(19)9-4-2-6-17-12(9)16/h1-7H/b18-7+ |
InChIキー |
WZEBPPZBJRIUTM-CNHKJKLMSA-N |
異性体SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=N/OC(=O)C2=C(N=CC=C2)Cl |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NOC(=O)C2=C(N=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


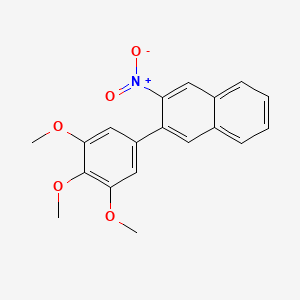
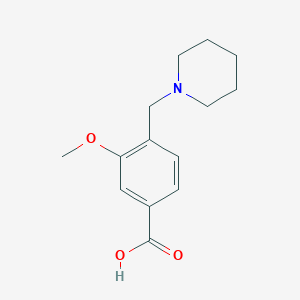
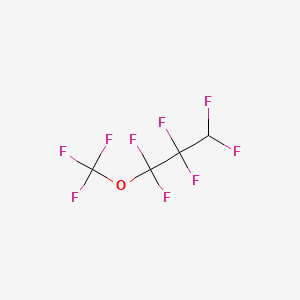
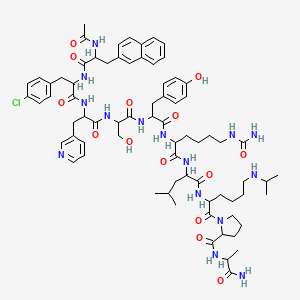



![Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[3-(4-methyl-1-piperazinyl)phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(E)]-](/img/structure/B12084340.png)
![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B12084347.png)
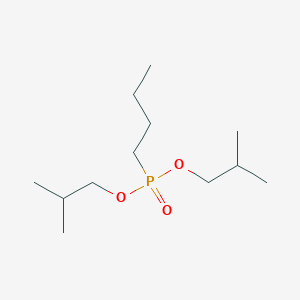



![7-Hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12084386.png)
